4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
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Overview
Description
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Research on fluorinated compounds, such as fluorocarbon refrigerants and their syntheses, has shown significant progress since the early 1930s. These compounds, including chlorodifluoromethane and 1,1,1,2-tetrafluoroethane, are crucial in refrigerants, foam expansion agents, aerosol propellants, and precision solvents. The peculiar properties of the fluoro substituent influence the physical, chemical, and biological properties of molecules, making them essential in pharmaceuticals, agrochemicals, and functional materials. The development of methods for incorporating fluorinated groups into target molecules is of broad interest due to environmental concerns and the aim for green chemistry (Sicard & Baker, 2020).
Role of Aldehydes in Chemical Synthesis
Aldehydes, including 4-hydroxy-3-methoxybenzaldehyde (vanillin), serve as important intermediates in the synthesis of numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, which show significant biological and medicinal properties, exemplifies the utility of aldehydes in creating intermediates for the synthesis of diverse heterocycles. These compounds are synthesized through multi-component reactions involving aromatic aldehydes, showcasing the versatility of aldehydes in facilitating complex chemical syntheses (Laroum et al., 2019).
Application in Chemosensors
Fluorophoric platforms based on aldehydes, such as 4-methyl-2,6-diformylphenol (DFP), have been developed for chemosensors detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of functional groups and their positioning in enhancing the performance of chemosensors for practical applications in environmental monitoring, diagnostics, and research (Roy, 2021).
Mechanism of Action
- The benzylic position is susceptible to electrophilic aromatic substitution reactions due to its relative instability compared to other carbons in the ring. The presence of the aldehyde group (–CHO) in this compound enhances its reactivity at the benzylic position .
- Overall, this sequence modifies the benzene ring by introducing and subsequently reducing an acyl group at the benzylic position .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
4-fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(15-7-14-2)11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGPVSMWPMHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C=O)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.